ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Overview
Description
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a synthetic compound known for its complex structure and diverse applications in scientific research. This compound is part of the indole family, which is significant in natural products and drugs due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyimino group to a nitro group.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with various molecular targets and pathways. Research suggests that it may modulate the activity of neurotransmitters like serotonin and glutamate, potentially impacting mood and behavior. The compound’s structure allows it to bind with high affinity to multiple receptors, making it a valuable molecule for developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyano (hydroxyimino)acetate: Known for its use in peptide synthesis.
Ethyl isonitrosocyanoacetate: Another derivative with similar applications.
Uniqueness
ETHYL 4-HYDROXYIMINO-1,3-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE stands out due to its unique combination of the indole ring and hydroxyimino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a compound of significant interest .
Properties
IUPAC Name |
ethyl (4E)-4-hydroxyimino-1,3-dimethyl-6,7-dihydro-5H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(16)12-8(2)11-9(14-17)6-5-7-10(11)15(12)3/h17H,4-7H2,1-3H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEAWYODMNZPGJ-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)CCCC2=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(N1C)CCC/C2=N\O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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